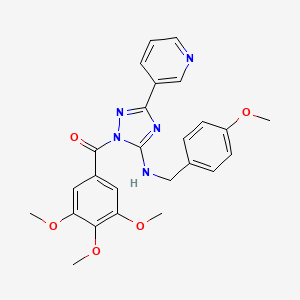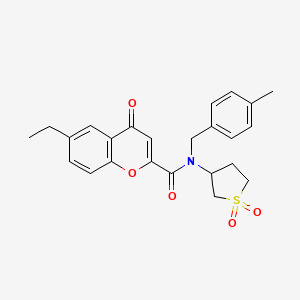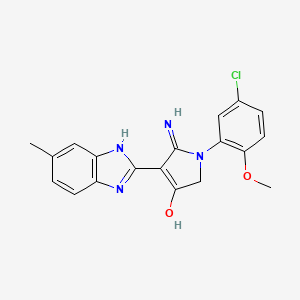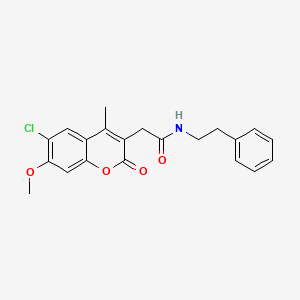![molecular formula C23H36N2O2 B11395398 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11395398.png)
1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the azepane ring can be formed through similar cyclization processes. The propoxybenzoyl group is then introduced via acylation reactions using propoxybenzoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and azepane rings, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxybenzoyl group may play a crucial role in binding to these targets, while the piperidine and azepane rings contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[1-(2-Methoxybenzoyl)piperidin-2-yl]ethyl}azepane
- 1-{2-[1-(2-Ethoxybenzoyl)piperidin-2-yl]ethyl}azepane
- 1-{2-[1-(2-Butoxybenzoyl)piperidin-2-yl]ethyl}azepane
Uniqueness
1-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of the propoxybenzoyl group, which can impart specific chemical and biological properties. This group may enhance the compound’s lipophilicity, stability, and ability to cross biological membranes, making it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C23H36N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C23H36N2O2/c1-2-19-27-22-13-6-5-12-21(22)23(26)25-17-10-7-11-20(25)14-18-24-15-8-3-4-9-16-24/h5-6,12-13,20H,2-4,7-11,14-19H2,1H3 |
InChI Key |
NNVDSYWTGOXECY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-5,9-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395342.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11395361.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395362.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1-prop-2-en-1-ylurea](/img/structure/B11395368.png)


![9-(4-fluorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11395382.png)
![Dimethyl [5-(benzylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11395389.png)



![{2-[2-(Morpholin-4-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone](/img/structure/B11395407.png)
![(3Z)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11395415.png)
